1-Decyl-pyrrole-2,5-dione

Description

BenchChem offers high-quality 1-Decyl-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decyl-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

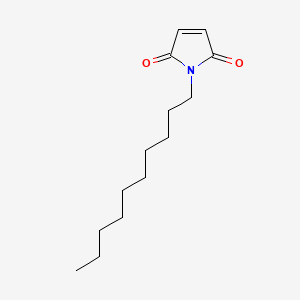

Structure

3D Structure

Properties

IUPAC Name |

1-decylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14(15)17/h10-11H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQWVKKXPIZFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333584 | |

| Record name | N-decyl maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20458-52-0 | |

| Record name | N-decyl maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Dodecylmaleimide CAS number and molecular weight.

Here is the in-depth technical guide on N-Dodecylmaleimide.

CAS Number: 17616-03-4 | Molecular Weight: 265.39 g/mol [1]

Executive Summary

N-Dodecylmaleimide (NDMI) is a hydrophobic, monofunctional maleimide monomer characterized by a reactive imide double bond and a long aliphatic C12 chain. Unlike its short-chain analogs (e.g., N-ethylmaleimide) which are primarily used for protein crosslinking in aqueous buffers, NDMI serves as a critical building block in amphiphilic polymer engineering and material science .

Its primary utility lies in its dual functionality: the maleimide group undergoes rapid radical polymerization or thiol-Michael addition, while the dodecyl tail imparts significant hydrophobicity. This makes NDMI essential for synthesizing heat-resistant resins and self-assembling polymeric micelles used in hydrophobic drug delivery systems.

Chemical Identity & Physiochemical Profile[2][3][4]

| Property | Data |

| CAS Number | 17616-03-4 |

| IUPAC Name | 1-Dodecyl-1H-pyrrole-2,5-dione |

| Common Synonyms | N-Laurylmaleimide; 1-Dodecylmaleimide |

| Molecular Formula | C₁₆H₂₇NO₂ |

| Molecular Weight | 265.39 g/mol |

| Physical State | Waxy solid or crystalline powder (white to pale yellow) |

| Melting Point | ~55–60 °C (Purity dependent) |

| Boiling Point | ~372 °C (at 760 mmHg) |

| Solubility | Soluble in chloroform, THF, toluene, dichloromethane.[1][2][3] Insoluble in water. |

| SMILES | CCCCCCCCCCCCN1C(=O)C=CC1=O |

Synthetic Routes & Manufacturing

The synthesis of N-Dodecylmaleimide follows a classic two-step imidization sequence. The process must be carefully controlled to prevent the polymerization of the sensitive maleimide double bond during the high-heat dehydration step.

Mechanism of Action[7][8]

-

Amidation: Nucleophilic attack of dodecylamine on maleic anhydride yields N-dodecylmaleamic acid.

-

Cyclodehydration: Ring closure is induced chemically or thermally to form the maleimide ring.

Graphviz Diagram: Synthesis Workflow

Figure 1: Two-step synthesis of N-Dodecylmaleimide via maleamic acid intermediate.

Optimized Laboratory Protocol

Reagents: Maleic anhydride (1.0 eq), Dodecylamine (1.0 eq), Toluene (Solvent), Zn(OAc)₂ (Catalyst), H₃PO₄ (Co-catalyst).

-

Maleamic Acid Formation: Dissolve maleic anhydride in toluene. Add dodecylamine dropwise at 40°C. Stir for 2 hours. The secondary amide (maleamic acid) will precipitate or form a slurry.

-

Azeotropic Distillation: Add Zinc Acetate and Orthophosphoric acid. Equip the flask with a Dean-Stark trap .

-

Reflux: Heat to reflux (~110°C). Water generated from the ring closure is removed azeotropically. Continue until water evolution ceases (approx. 2-4 hours).

-

Work-up: Wash the organic layer with water to remove acid/catalyst residues. Dry over MgSO₄.

-

Purification: Recrystallize from n-hexane or ethanol to remove unreacted amine and oligomers.

Reactivity & Polymerization Kinetics

NDMI is an electron-deficient monomer ("acceptor") due to the carbonyl groups flanking the double bond. This electronic structure dictates its behavior in polymerization.

Radical Polymerization

NDMI homopolymerizes with difficulty due to steric hindrance and electronic repulsion but copolymerizes avidly with electron-rich monomers (e.g., Styrene, Vinyl Ethers).

-

Alternating Copolymers: In the presence of Styrene, NDMI forms strictly alternating copolymers (1:1 ratio) via a Charge Transfer Complex (CTC) mechanism.

-

Effect on T_g: The bulky dodecyl side chain acts as an internal plasticizer, lowering the glass transition temperature (

) relative to N-phenylmaleimide, but the rigid imide ring maintains higher thermal stability than acrylates.

Thiol-Maleimide Conjugation

While typically used in aqueous buffers for proteins, NDMI allows for hydrophobic tagging in organic synthesis.

-

Reaction: Nucleophilic attack of a thiol (-SH) on the C3/C4 position of the maleimide ring.

-

Utility: Used to attach hydrophobic tails to hydrophilic polymers (e.g., thiolated chitosan) to induce self-assembly into micelles.

Graphviz Diagram: Polymerization Logic

Figure 2: Alternating copolymerization mechanism of NDMI with electron-rich monomers.

Applications in Drug Development & Materials

Amphiphilic Micelles for Drug Delivery

NDMI is critical in synthesizing amphiphilic block copolymers. When copolymerized with hydrophilic monomers (e.g., PEG-methacrylate or N-vinyl pyrrolidone), the NDMI segments form a hydrophobic core in aqueous environments.

-

Mechanism: The dodecyl chains aggregate to minimize water contact, creating a reservoir that can solubilize hydrophobic API (Active Pharmaceutical Ingredients) like Paclitaxel or Doxorubicin.

-

Advantage: The maleimide ring provides higher kinetic stability to the micelle core compared to simple aliphatic esters.

Heat Resistant Resins

In the automotive and aerospace industries, NDMI is used as a modifier for ABS (Acrylonitrile Butadiene Styrene) and PVC resins.

-

Function: Incorporation of 5-10% NDMI increases the heat deflection temperature (HDT) of the resin without significantly compromising processability, unlike N-phenylmaleimide which can make materials too brittle.

Safety & Handling (MSDS Highlights)

Note: Maleimides are potent sensitizers. Strict adherence to safety protocols is mandatory.

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye: Causes severe irritation and potential burns.[4][5] Sensitizer: May cause allergic skin reactions (contact dermatitis) upon repeated exposure.

-

Handling:

-

Use only in a chemical fume hood.[6]

-

Wear nitrile gloves (double gloving recommended) and safety goggles.

-

Neutralization: Spills can be treated with 10% aqueous sodium bisulfite (reacts with the double bond) followed by alkaline hydrolysis.

-

References

-

Chemical Identity & CAS: ChemNet. N-Dodecyl maleimide Product Description & CAS 17616-03-4. Link

-

Synthesis Protocol: PrepChem. Synthesis of N-dodecyl maleimide via Maleic Anhydride and Dodecylamine. Link

-

Polymerization Kinetics: National Institutes of Health (PMC). Free Radical Polymerization of Styrene and Maleimide Derivatives. Link

-

Drug Delivery Applications: ResearchGate. Maleimide-modified liposomes and amphiphilic polymers for drug delivery. Link

-

Safety Data: Fisher Scientific. Safety Data Sheet for Long-Chain Amines and Derivatives. Link(Note: General alkyl-amine/maleimide safety applied due to structural homology).

Sources

A Technical Guide to the Solubility and Stability of N-decylmaleimide for Drug Development Professionals

Executive Summary

N-decylmaleimide is a key chemical entity utilized in bioconjugation and material science, primarily for its role as a long-chain alkylating agent that can form stable thioether bonds with sulfhydryl groups. The efficacy of N-decylmaleimide in these applications is critically dependent on its solubility in appropriate solvent systems and its stability throughout storage, formulation, and reaction. This guide provides an in-depth analysis of the solubility and stability profiles of N-decylmaleimide, offering field-proven protocols and best practices to ensure its optimal use in research and drug development. We will explore its solubility in common laboratory solvents, detail the kinetics and mechanisms of its primary degradation pathway—hydrolysis—and provide robust methodologies for assessing these critical parameters.

Physicochemical Properties of N-decylmaleimide

Understanding the fundamental physicochemical properties of N-decylmaleimide is essential for predicting its behavior in various experimental settings.

-

Molecular Formula: C₁₄H₂₃NO₂

-

Molecular Weight: 237.34 g/mol

-

Structure: The molecule consists of a polar maleimide headgroup and a nonpolar ten-carbon alkyl (decyl) chain. This amphipathic nature is the primary determinant of its solubility characteristics.

-

Appearance: Typically an off-white or white solid.

Solubility Profile

The long, nonpolar decyl chain of N-decylmaleimide dictates its solubility, favoring organic solvents over aqueous media. While quantitative data for this specific compound is not extensively published, a qualitative and predictive assessment can be made based on its structure and the behavior of similar long-chain alkyl maleimides.

Qualitative Solubility Analysis

The solubility of N-decylmaleimide is governed by the "like dissolves like" principle. The hydrophobic decyl tail dominates its character, making it readily soluble in nonpolar and moderately polar aprotic solvents, while its solubility in polar protic solvents, especially water, is expected to be very low.

Table 1: Predicted Qualitative Solubility of N-decylmaleimide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Very Soluble to Soluble | These solvents can solvate both the polar maleimide ring and the nonpolar alkyl chain effectively. They are recommended for preparing stock solutions.[1][2] |

| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Soluble | The nonpolar nature of these solvents strongly interacts with the long decyl chain, leading to good solubility. |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen-bonding network of water cannot effectively solvate the large hydrophobic tail. Alcohols will show slightly better solvation than water but are not ideal primary solvents.[3] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted standard. This protocol provides a self-validating system by ensuring that equilibrium is reached and accurately measured.

Principle: An excess amount of the solute (N-decylmaleimide) is agitated in the solvent of interest for a prolonged period to ensure saturation. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., UV-Vis Spectroscopy or HPLC).

Methodology:

-

Preparation: Add an excess amount of N-decylmaleimide (e.g., 20-30 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved solids settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all particulate matter. This step is critical to prevent artificially high concentration readings.

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance around 302 nm) or RP-HPLC.[4][5]

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

-

Causality and Trustworthiness:

-

Why excess solid? To ensure the solution becomes saturated, which is the definition of solubility.

-

Why 24-48 hours of agitation? To overcome kinetic barriers and ensure true thermodynamic equilibrium is achieved.

-

Why filtration? To ensure that only the dissolved solute is being measured, making the measurement accurate and trustworthy.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

The stability of N-decylmaleimide is dominated by the chemical reactivity of the maleimide ring. The primary route of degradation is the hydrolysis of the ring to form an unreactive maleamic acid derivative, rendering the compound incapable of reacting with thiols.[6][7]

Factors Influencing Stability

-

pH: This is the most critical factor. The hydrolysis of the maleimide ring is catalyzed by hydroxide ions (OH⁻).[6][8] Therefore, the rate of degradation increases significantly at alkaline pH (pH > 7.5).[7] For optimal stability in aqueous media, a pH range of 6.5-7.5 is recommended, with lower pH within this range being preferable.[1][7]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[6] Therefore, storing stock solutions and conducting reactions at lower temperatures (e.g., 4°C or room temperature) is advisable when possible.[9]

-

Solvent: Aqueous solutions are highly discouraged for storage due to the risk of hydrolysis.[1] For long-term storage, dry, aprotic solvents like DMSO or DMF are strongly recommended.[1]

-

Nucleophiles: Buffers containing primary or secondary amines (e.g., Tris at higher pH) or other nucleophiles should be avoided as they can compete with the desired thiol reaction or catalyze hydrolysis.[1] Non-nucleophilic buffers like HEPES or PBS are preferred.[9][10]

Table 2: Summary of Conditions Affecting N-decylmaleimide Stability

| Parameter | Condition | Impact on Stability | Recommendation |

| pH | > 7.5 | High rate of hydrolysis | Maintain pH between 6.5 - 7.5.[1][7] |

| < 6.5 | Stable, but thiol reaction rate is slow | Optimal compromise is pH 6.5-7.5.[7] | |

| Temperature | Elevated (e.g., > 37°C) | Increased hydrolysis rate | Store at -20°C (solid or in dry solvent).[1] Perform reactions at RT or 4°C.[9] |

| Solvent | Aqueous Buffers | Prone to hydrolysis | Prepare aqueous solutions immediately before use.[1] |

| Dry Aprotic (DMSO, DMF) | High stability | Recommended for long-term stock solution storage at -20°C.[1] | |

| Additives | Nucleophilic Buffers | Potential for side reactions | Use non-nucleophilic buffers (HEPES, PBS).[9][10] |

Experimental Protocol: HPLC-Based Stability Assessment

A time-course stability study using High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitatively assessing the degradation of a compound.

Principle: A solution of N-decylmaleimide is incubated under specific conditions (e.g., a certain pH and temperature). Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is then measured by a validated, stability-indicating HPLC method.

Methodology:

-

Preparation of Incubation Solution: Prepare a solution of N-decylmaleimide of known concentration (e.g., 1 mg/mL) in the desired test buffer (e.g., PBS at pH 8.5 to accelerate degradation for study purposes).

-

Time-Zero (T=0) Sample: Immediately after preparation, withdraw the first aliquot. Quench the degradation by diluting it in a mobile-phase-like solution, preferably at a lower pH (e.g., containing 0.1% TFA), to a suitable concentration for HPLC analysis. This T=0 sample serves as the baseline control.

-

Incubation: Store the bulk incubation solution in a tightly sealed container at a constant, controlled temperature (e.g., 37°C).

-

Time-Course Sampling: Withdraw identical aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot immediately as described in Step 2.

-

HPLC Analysis:

-

Analyze all collected samples (T=0 and subsequent time points) using a stability-indicating HPLC method (e.g., a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% TFA).

-

A stability-indicating method is one that can resolve the parent peak (N-decylmaleimide) from its degradation products (the maleamic acid).

-

Record the peak area of the N-decylmaleimide peak for each time point.

-

-

Data Analysis:

-

Normalize the peak area at each time point (Aₜ) to the peak area at T=0 (A₀).

-

Plot the natural logarithm of the percentage remaining (ln(% Remaining)) versus time.

-

If the degradation follows first-order kinetics (which is typical for hydrolysis), the plot will be linear. The slope of this line is the negative of the degradation rate constant (-k).

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Causality and Trustworthiness:

-

Why a T=0 sample? It provides the initial, undegraded concentration, which is the essential reference point against which all other samples are compared.

-

Why a stability-indicating method? To ensure that you are accurately measuring the decrease of the parent compound and not co-eluting it with a degradation product, which would lead to a false stability assessment.

-

Why quenching? To stop the degradation reaction at the precise time of sampling, ensuring accurate time-course data.

Visualization of Maleimide Hydrolysis

Caption: Primary degradation pathway for N-decylmaleimide.

Best Practices for Handling and Storage

To ensure the integrity and reactivity of N-decylmaleimide, the following handling and storage procedures are mandatory:

-

Solid Compound: Store N-decylmaleimide solid at -20°C in a desiccated environment.[1] Before opening, always allow the vial to equilibrate fully to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[1]

-

Stock Solutions: Prepare stock solutions in a dry, aprotic solvent such as DMSO or DMF.[1] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[10]

-

Aqueous Solutions: Only prepare aqueous solutions of N-decylmaleimide immediately before use.[1] Do not store them for any significant length of time.[1]

-

Reaction Conditions: When performing conjugations, use a non-nucleophilic buffer within the optimal pH range of 6.5-7.5.[7][10]

By adhering to these guidelines, researchers and drug development professionals can mitigate the risks of compound degradation, ensuring reproducible and successful outcomes in their applications of N-decylmaleimide.

References

-

Maleimide Reaction Chemistry.

-

Kirchhof, S., et al. (2014). New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels. Soft Matter, 11(3), pp.554-563. [Link]

-

The hydrolysis of maleimide in alkaline solution.

-

Gourlay, B. S., & Creighton, T. E. (1978). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 56(19), pp.2523-2527. [Link]

-

Quantitative Analysis of Thiols and Maleimides. (2017).

-

Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method (TECH2P.761). (2015). The Journal of Immunology, 194(1_Supplement), pp.51.15-51.15. [Link]

-

Guidelines for Protein/Antibody Labeling with Maleimide Dyes. (2024).

-

An In-depth Technical Guide to the Core Principles of Maleimide Reaction with Thiols.

-

Baldwin, A. D., & Kiick, K. L. (2011). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Peptide Science, 96(4), pp.403-411. [Link]

-

Colorimetric Maleimide Assay Kit (MAK162) - Technical Bulletin.

-

How to prevent maleimide hydrolysis during conjugation.

-

Protocol for PEG Maleimide. (2022).

-

Maleimide Assay Kit.

-

Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. (2020). Antioxidants & Redox Signaling, 33(1), pp.1-13. [Link]

-

Protocol: Maleimide Labeling of Protein Thiols. (2020).

-

CONDUCTING OF STABILITY STUDY. (2023).

-

SOP for Stability Studies of Finished Goods.

-

Sonzini, S., et al. (2023). In depth characterization of physicochemical critical quality attributes of a clinical drug-dendrimer conjugate. International Journal of Pharmaceutics, 638, p.122905. [Link]

-

Stability Study Protocol and Specification - SOP. (2020).

-

Moghimipour, E., et al. (2015). Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes. Jundishapur Journal of Natural Pharmaceutical Products, 10(4). [Link]

-

Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. (2023). International Journal for Scientific Research and Development, 11(5), pp. 1-10. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

-

Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. (2024). Polymers, 16(22), p.3045. [Link]

-

In depth characterization of physicochemical critical quality attributes of a clinical drug-dendrimer conjugate. (2023). International Journal of Pharmaceutics, 638, p.122905. [Link]

-

Decylamine, N-allyl- - Chemical & Physical Properties.

-

Understanding Common Lab Solvents.

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). Organometallics, 29(9), pp.2176-2179. [Link]

-

Chen, Y., et al. (2021). Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. Analytical Biochemistry, 626, p.114250. [Link]

-

A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents.

-

Electrocatalytic Degradation of Methylene Blue Using rGO, Sb 2 O 3 , and rGO-Sb 2 O 3 Composite Ink-Based Electrodes. (2026). Catalysts, 16(2), p.289. [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 5. academic.oup.com [academic.oup.com]

- 6. New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB01680G [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Long-Chain N-Alkyl Maleimides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Maleimide Scaffold

The maleimide ring, a deceptively simple five-membered unsaturated imide, serves as a cornerstone in the realm of bioconjugation and medicinal chemistry.[1] Its intrinsic reactivity towards thiol groups, primarily found in cysteine residues of proteins, allows for highly specific and efficient covalent bond formation under physiological conditions.[2] While the utility of maleimides as linkers is well-established, the inherent biological activities of N-substituted maleimides, particularly those bearing long alkyl chains, are an area of burgeoning interest. These molecules are not merely inert scaffolds but possess a spectrum of biological effects, ranging from antimicrobial to anticancer activities.[3][4]

This technical guide provides a comprehensive exploration of the biological activities of long-chain N-alkyl maleimides. Moving beyond a simple enumeration of findings, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and discusses the critical structure-activity relationships that govern their potency. As a senior application scientist, the goal is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this promising class of compounds.

Part 1: Antimicrobial Activities of Long-Chain N-Alkyl Maleimides

Long-chain N-alkyl maleimides have demonstrated significant promise as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[5][6] This activity is intrinsically linked to the lipophilicity conferred by the long alkyl chain, which facilitates interaction with and penetration of microbial cell membranes, and the electrophilic nature of the maleimide ring, which readily reacts with key cellular nucleophiles.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for N-alkyl maleimides is the covalent modification of sulfhydryl groups (-SH) in essential proteins and enzymes. In fungi, a key target is β(1,3)-glucan synthase, an enzyme critical for cell wall biosynthesis.[7] By inhibiting this enzyme, N-alkyl maleimides disrupt the integrity of the fungal cell wall, leading to cell lysis and death.[7] The lipophilic alkyl chain is crucial for partitioning the molecule into the lipid-rich fungal membrane where the enzyme is located.

In bacteria, the mechanism is also believed to involve the alkylation of essential thiol-containing enzymes, thereby disrupting vital metabolic pathways. The antibacterial activity is often structure-dependent, with both chemical reactivity and lipophilicity playing significant roles.[7]

Spectrum of Activity and Structure-Activity Relationship

Studies have shown that the length of the N-alkyl chain significantly influences the antimicrobial potency. A variety of N-alkylmaleimides have been screened, with compounds like N-octyl and N-decylmaleimide showing notable antifungal activity.[6] Generally, an optimal alkyl chain length exists that balances aqueous solubility with the ability to traverse the microbial cell membrane. For instance, in a series of N-alkyl amides and amines, compounds with a chain length of 11 to 15 carbons were found to be most active against a range of bacteria.[8]

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative N-Alkyl Maleimides against Various Microorganisms

| Compound | Alkyl Chain Length | Test Organism | MIC (µg/mL) | Reference |

| N-ethylmaleimide | C2 | Bacillus subtilis | 1-8 | [3] |

| N-ethylmaleimide | C2 | Escherichia coli | 1-8 | [3] |

| N-ethylmaleimide | C2 | Staphylococcus aureus | 1-8 | [3] |

| N-ethylmaleimide | C2 | Candida albicans | 1-4 | [3] |

| Neutral Maleimides | - | Fungi | 0.5-4 | [5][7] |

| Neutral Maleimides | - | Bacteria | 1-128 | [7] |

Note: This table is a compilation of data from the cited sources and is intended to be representative. Actual MIC values can vary based on the specific experimental conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[9][10] This protocol provides a quantitative measure of the agent's potency.

Causality Behind Experimental Choices:

-

Standardized Inoculum: Using a standardized bacterial suspension (matched to a 0.5 McFarland standard) ensures reproducibility and that the outcome is due to the compound's activity and not variations in bacterial load.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): CAMHB is the recommended medium for susceptibility testing of most common, non-fastidious bacteria as it has defined concentrations of divalent cations, which can influence the activity of some antimicrobial agents.

-

Serial Two-Fold Dilutions: This method allows for the determination of the MIC over a broad range of concentrations and identifies the specific concentration at which growth is inhibited.

-

Controls: The inclusion of a growth control (no drug) and a sterility control (no bacteria) is essential to validate the assay. The growth control ensures the bacteria are viable, while the sterility control confirms that the medium is not contaminated.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the long-chain N-alkyl maleimide in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1280 µg/mL.[10]

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

-

Preparation of Microtiter Plates: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column. In the first column, add 100 µL of the test compound at the highest desired concentration.[10]

-

Serial Dilutions: Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This creates a concentration gradient of the test compound.[10]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 100 µL. Column 11 serves as the growth control, and column 12 (containing only CAMHB) serves as the sterility control.[10]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the N-alkyl maleimide at which there is no visible growth (turbidity) as detected by the unaided eye.[9][11]

Part 2: Cytotoxic Activities of Long-Chain N-Alkyl Maleimides

Beyond their antimicrobial effects, long-chain N-alkyl maleimides have emerged as potent cytotoxic agents with potential applications in oncology. Several studies have demonstrated their ability to induce cell death in various cancer cell lines, particularly in leukemia cells.[6]

Mechanism of Cytotoxic Action: Induction of Oxidative Stress and Necrosis

The primary cytotoxic mechanism of long-chain N-alkyl maleimides is the induction of severe oxidative stress, culminating in necrotic cell death.[6] This process is initiated by the intracellular generation of reactive oxygen species (ROS). The maleimide moiety can deplete intracellular glutathione (GSH), a key antioxidant, through direct conjugation. This compromises the cell's ability to neutralize ROS, leading to an imbalance and a state of oxidative stress.

The excessive accumulation of ROS inflicts widespread damage on cellular components, including lipids, proteins, and DNA. A critical consequence of this oxidative damage is the loss of mitochondrial membrane potential (MMP) and subsequent depletion of cellular ATP.[6] This energy crisis, coupled with the extensive cellular damage, triggers a necrotic cell death pathway, which is distinct from the more programmed apoptotic pathway as it does not involve the activation of caspases.[6]

In Vitro Efficacy and Structure-Activity Relationship

The cytotoxic activity of N-substituted maleimides is potent, with some neutral maleimides exhibiting IC50 values below 0.1 µg/mL.[5][7] The length of the alkyl chain plays a crucial role in determining the cytotoxicity. An increase in the alkyl chain length generally enhances lipophilicity, which can improve the compound's ability to cross the cell membrane and interact with intracellular targets. However, there is likely an optimal chain length beyond which insolubility or steric hindrance may reduce activity. Studies on other N-alkyl compounds have shown a positive correlation between toxicity and the length of the cation chain.[4]

Table 2: IC50 Values of Representative N-Substituted Maleimides against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

| Neutral Maleimides | HeLa | < 0.1 | [5][7] |

| Maleimide Derivatives | Leukemia Cells | Varies | [6] |

Note: This table provides a general overview. Specific IC50 values are highly dependent on the exact structure of the maleimide derivative and the cancer cell line being tested.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices:

-

Log Phase Growth: Cells should be in the logarithmic phase of growth to ensure they are healthy and metabolically active, providing a reliable baseline for assessing the effects of the test compound.

-

Mitochondrial Reductases: The assay relies on the activity of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow MTT to purple formazan crystals. This provides a direct measure of metabolic activity.

-

Solubilization: The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent (e.g., DMSO or a specialized solubilization buffer) to allow for spectrophotometric quantification.[12]

-

Absorbance Measurement: The amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the colored solution is measured, typically at a wavelength between 550 and 600 nm.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate until the cells reach approximately 70-80% confluency.[12][13]

-

Compound Treatment: Prepare serial dilutions of the long-chain N-alkyl maleimide in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well.[3][12]

-

Absorbance Reading: Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS is a key event in the cytotoxic mechanism of long-chain N-alkyl maleimides. The following protocol describes the use of the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.

Causality Behind Experimental Choices:

-

DCF-DA Probe: DCF-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to a non-fluorescent form. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] The resulting fluorescence intensity is proportional to the level of intracellular ROS.

-

Flow Cytometry or Plate Reader: The fluorescence can be quantified using a flow cytometer for single-cell analysis or a fluorescence microplate reader for a high-throughput measurement.[15]

-

Positive Control: Including a known ROS inducer, such as tert-butyl hydroperoxide (TBHP), as a positive control is crucial for validating the assay and ensuring that the detection system is working correctly.[15]

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the long-chain N-alkyl maleimide at the desired concentrations and for the appropriate duration. Include untreated and positive controls.

-

Cell Harvesting and Washing: Harvest the cells and wash them once with phosphate-buffered saline (PBS) by centrifugation (5 min at 500 x g).[15]

-

Staining with DCF-DA: Resuspend the cell pellets in a diluted DCF-DA solution (typically 10-20 µM in PBS or serum-free medium).[15]

-

Incubation: Incubate the cells with the DCF-DA solution for 30 minutes at 37°C in the dark.[15]

-

Washing: Centrifuge the cells (5 min at 500 x g) and remove the supernatant containing the DCF-DA solution. Wash the cells once with PBS.[15]

-

Resuspension: Resuspend the cells in 100 µL of PBS per tube for flow cytometry or per well for a plate reader.[15]

-

Analysis: Analyze the fluorescence immediately using a flow cytometer (excitation at ~485 nm, emission at ~535 nm) or a fluorescence microplate reader.[15]

-

Data Interpretation: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold change in ROS generation.

Part 3: Synthesis of Long-Chain N-Alkyl Maleimides

The synthesis of long-chain N-alkyl maleimides is typically a straightforward two-step process starting from maleic anhydride and a long-chain primary amine.

General Synthetic Scheme:

The synthesis involves the initial formation of a maleamic acid intermediate by reacting maleic anhydride with a long-chain alkylamine. This is followed by a dehydration reaction, often promoted by acetic anhydride and a catalyst, to yield the final N-alkyl maleimide.

Experimental Protocol: Synthesis of N-Laurylmaleimide (N-Dodecylmaleimide)

This protocol provides a specific example for the synthesis of N-laurylmaleimide.[16]

Causality Behind Experimental Choices:

-

Solvent: Dimethylformamide (DMF) is used as a solvent to dissolve the maleic anhydride.

-

Controlled Addition: The laurylamine is added slowly while cooling to manage the exothermic reaction and maintain a controlled temperature.

-

Dehydrating Agent: Acetic anhydride is used to drive the cyclization of the maleamic acid intermediate to the maleimide by removing water.

-

Catalyst: Triethylamine acts as a base to facilitate the reaction, and nickel acetate can be used as a catalyst.

-

Purification: The product is precipitated in ice water and then recrystallized from ethanol/water to obtain a pure product.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 mole of maleic anhydride in 300 g of dimethylformamide in a three-necked flask.[16]

-

Amidation: With stirring and cooling in a water bath, slowly add 1.02 moles of laurylamine over 30 minutes, maintaining the reaction temperature around 50°C. After the addition is complete, continue stirring at 50°C for 1 hour.[16]

-

Dehydration: Add 1.6 moles of acetic anhydride, 0.016 mole of nickel acetate, and 0.16 mole of triethylamine to the reaction mixture. Heat the mixture to 90-95°C and stir for 1.5 hours.[16]

-

Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product. Collect the precipitate by filtration, wash with water, and neutralize with sodium carbonate.[16]

-

Recrystallization: Recrystallize the crude product twice from 90% ethanol to obtain pure, white crystals of N-laurylmaleimide.[16]

Conclusion and Future Perspectives

Long-chain N-alkyl maleimides represent a class of molecules with significant and diverse biological activities. Their dual functionality, combining the membrane-interacting properties of the long alkyl chain with the thiol-reactivity of the maleimide headgroup, underpins their potential as both antimicrobial and anticancer agents. The ability to tune their activity by modifying the length of the alkyl chain offers a valuable strategy for optimizing their therapeutic index.

Future research in this area should focus on several key aspects:

-

Elucidation of Specific Molecular Targets: While the general mechanism of thiol alkylation is understood, identifying the specific protein targets in different microorganisms and cancer cells will enable a more rational design of next-generation analogues.

-

In Vivo Efficacy and Toxicology: The majority of studies to date have been conducted in vitro. A thorough evaluation of the in vivo efficacy, pharmacokinetics, and toxicology of promising lead compounds is a critical next step.

-

Development of Drug Delivery Systems: Formulating these lipophilic compounds into suitable drug delivery systems could enhance their bioavailability and target-site accumulation, thereby improving their therapeutic efficacy and reducing potential side effects.

References

- Plesničar, G., Drobnak, I., Gabrič, A., Kovač, A., & Stojan, J. (2012). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Medicinal Chemistry Research, 21(10), 3215-3223.

- Salewska, N., Olejarz, A., & Rajnisz, A. (2011). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 845-851.

-

PrepChem. (n.d.). Synthesis of N-laurylmaleimide. Retrieved from [Link]

-

OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

- Ma, Z., Qiu, S., Chen, H. C., Zhang, D., Lu, Y. L., & Chen, X. L. (2022). Maleimide structure: a promising scaffold for the development of antimicrobial agents.

- Watanabe, S., Igarashi, Y., Yagami, K., Chiku, Y., & Imai, R. (1990). Antimicrobial activities of some N-alkylmaleimides. Journal of Industrial Microbiology & Biotechnology, 5(2-3), 159-162.

-

Fivephoton Biochemicals. (n.d.). MTT-Cell Based Proliferation/Toxicity Assay. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

- Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28.

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

- SpOres, A., & Tsoumanis, A. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- Murphy, M. P., & Foncea, R. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.

- Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., ... & Zhang, J. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Redox biology, 52, 102326.

-

BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Maleimide. Retrieved from [Link]

- Perillo, M. A., & Buffone, M. G. (2020). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. International journal of molecular sciences, 21(23), 9011.

- Stolte, S., Steudte, S., Igartua, A., & Arning, J. (2012). Influence of alkyl chain length on toxicity of ionic liquids in promyelocytic leukemia rat cells. Ecotoxicology and environmental safety, 80, 271-277.

-

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]

- Boyer, C., & Davis, T. P. (2009).

- Bellec, G., Dreano, Y., Le Ferrec, E., & Berthou, F. (1997). Effect of the Length of Alkyl Chain on the Cytochrome P450 Dependent Metabolism of N-diakylnitrosamines. Chemico-Biological Interactions, 107(1-2), 125-139.

- Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2003). The effect of alkyl chain length in a series of novel N-alkyl-3-benzylimidazolium iodide salts. Dalton Transactions, (1), 74-78.

- Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry, 60(16), 5352-5355.

- Zhang, S., Liu, C., Chen, J., & Zhang, J. (2025). Effect of Alkyl Chain Length on Dissolution and Regeneration Behavior of Cotton in 1-Alkyl-3-methylimidazolium Acetate Ionic Liquids. Polymers, 17(13), 2736.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. hielscher.com [hielscher.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. benchchem.com [benchchem.com]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. fivephoton.com [fivephoton.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. prepchem.com [prepchem.com]

Safety, handling, and storage of 1-Decyl-pyrrole-2,5-dione.

An In-Depth Technical Guide to the Safe Handling, Storage, and Application of 1-Decyl-pyrrole-2,5-dione

Introduction

1-Decyl-pyrrole-2,5-dione, an N-substituted derivative of maleimide, is a valuable reagent in the fields of bioconjugation, drug delivery, and materials science. Its architecture, featuring a reactive maleimide electrophile and a ten-carbon lipophilic alkyl chain, allows for the covalent attachment of this moiety to thiol-containing molecules, such as cysteine residues in proteins and peptides.[1] The maleimide group undergoes a highly selective Michael addition reaction with sulfhydryl groups, forming a stable carbon-sulfur bond under specific pH conditions.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the safe and effective use of 1-Decyl-pyrrole-2,5-dione, moving beyond procedural steps to explain the underlying chemical principles that govern its handling, storage, and reactivity. Adherence to these protocols is critical for ensuring experimental success, personnel safety, and environmental stewardship.

Section 1: Chemical Properties and Hazard Identification

A thorough understanding of the chemical properties and associated hazards of a reagent is the foundation of its safe and effective use. While 1-Decyl-pyrrole-2,5-dione itself has limited specific toxicological data, its hazard profile can be inferred from its structural components: the reactive maleimide ring and the long alkyl chain.

Physicochemical Data

The following table summarizes the key properties of 1-Decyl-pyrrole-2,5-dione and its parent compound, maleimide.

| Property | 1-Decyl-pyrrole-2,5-dione | Maleimide (Parent Compound) | Data Source |

| Synonyms | N-Decylmaleimide | 1H-Pyrrole-2,5-dione, Maleic imide | [3] |

| Molecular Formula | C₁₄H₂₃NO₂ | C₄H₃NO₂ | [3] |

| Molecular Weight | 237.34 g/mol | 97.07 g/mol | [3] |

| Appearance | Not specified, likely a solid or oil | White crystalline powder | [4] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF | Slightly soluble in water | [2][4] |

Hazard Assessment and GHS Classification

The primary documented hazard for 1-Decyl-pyrrole-2,5-dione is environmental.[5] However, the reactivity of the maleimide functional group necessitates a cautious approach, treating the compound as potentially hazardous upon contact.

-

GHS Classification for 1-Decyl-pyrrole-2,5-dione:

-

Inherent Hazards of the Maleimide Moiety:

-

Expertise-Driven Insight: While the specific Safety Data Sheet (SDS) for the decyl- derivative lacks warnings for acute human toxicity, this is likely influenced by the compound's low volatility and the dominance of the long alkyl chain in its overall mass. The maleimide functional group itself is a potent electrophile and should be regarded as a potential hazard.

-

Trustworthiness through Analogy: More extensively studied maleimides, such as N-Ethylmaleimide, are classified as highly toxic and corrosive, causing severe skin burns, eye damage, and allergic skin reactions. Maleimide itself is rated as a significant body contact hazard.[4] Therefore, it is scientifically prudent to assume 1-Decyl-pyrrole-2,5-dione may act as a skin and eye irritant and a potential sensitizer. Avoid all direct personal contact.[4]

-

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling this compound.

Hierarchy of Controls

The most effective safety strategies involve designing out hazards. Where this is not possible, a combination of controls should be implemented.

Caption: Hierarchy of controls for managing chemical exposure.

-

Engineering Controls: All handling of 1-Decyl-pyrrole-2,5-dione, especially when in powdered form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.[6]

-

Administrative Controls: Ensure the work area is clearly designated for hazardous material handling. All containers must be clearly labeled. Personnel must be trained on the specific risks and handling procedures outlined in this guide and the corresponding SDS.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Do not handle this compound without the following minimum PPE:

| Protection Type | Specification | Rationale and Best Practices |

| Eye Protection | Chemical safety goggles or a full-face shield.[6] | Protects against splashes of solutions or accidental contact with powder. A face shield is recommended when handling larger quantities. |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | The material may cause skin irritation or sensitization.[4] Always inspect gloves for tears or holes before use. Remove gloves carefully to avoid skin contact and wash hands thoroughly after handling. |

| Body Protection | A buttoned lab coat is mandatory. | A chemically resistant apron should be worn over the lab coat when handling significant quantities. |

| Respiratory Protection | NIOSH-approved respirator with a particulate filter. | Recommended if handling the compound as a powder outside of a fume hood or if there is a risk of aerosol generation.[4][6] |

Section 3: Experimental Protocols and Workflow

The chemical reactivity of the maleimide group dictates specific, non-negotiable handling protocols to ensure the compound's viability for conjugation.

Protocol: Preparation of Stock Solutions

Causality: The maleimide ring is highly susceptible to hydrolysis in aqueous media, which renders it inactive for thiol conjugation.[2] Therefore, stock solutions must be prepared in a dry, water-miscible (aprotic) organic solvent.

-

Equilibration: Before opening, allow the container of 1-Decyl-pyrrole-2,5-dione to warm to ambient temperature. This critical step prevents atmospheric moisture from condensing inside the cold container, which would compromise the reagent's stability.[2]

-

Solvent Selection: Use only high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] Using a lower-grade or non-anhydrous solvent will lead to rapid degradation of the maleimide.

-

Dissolution: In a chemical fume hood, weigh the required amount of the compound and dissolve it in the anhydrous solvent to the desired concentration (e.g., 10-20 mM).

-

Storage: Aliquot the stock solution into smaller, single-use volumes and store in tightly sealed vials at -20°C or below.[2] This prevents degradation from repeated freeze-thaw cycles and moisture introduction.

Protocol: Thiol-Maleimide Conjugation Workflow

Causality: The reaction is a pH-dependent Michael addition. The optimal pH range of 6.5-7.5 is a compromise: it is high enough to deprotonate the thiol to its more nucleophilic thiolate form but low enough to minimize the competing maleimide ring hydrolysis, which accelerates at higher pH.[2][7]

Caption: A typical experimental workflow for bioconjugation.

-

Buffer Preparation: Prepare a reaction buffer free of any primary/secondary amines or thiols (e.g., DTT, 2-mercaptoethanol). Phosphate-buffered saline (PBS) or HEPES at pH 7.0 are common choices.[2][7] Degas the buffer to minimize oxidation of the target thiol.

-

Thiol Preparation: Dissolve the thiol-containing molecule (e.g., protein) in the prepared reaction buffer. If disulfide bonds are present, they must first be reduced (e.g., with TCEP) and the reducing agent subsequently removed before adding the maleimide.[1][7]

-

Reaction Initiation: Add the 1-Decyl-pyrrole-2,5-dione stock solution to the thiol solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[7]

-

Incubation: Allow the reaction to proceed, typically for 1-2 hours at room temperature or overnight at 4°C.[8]

-

Purification: Remove excess, unreacted maleimide reagent immediately after the reaction via dialysis, size-exclusion chromatography, or other appropriate purification methods.

Section 4: Storage, Stability, and Disposal

Proper storage is paramount for preserving the reactivity of this sensitive compound.

Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | Solid: 2–8 °C (short-term), -20°C (long-term).[2][8] Solution (in anhydrous DMSO/DMF): -20°C.[2] | Low temperatures slow down potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. | Minimizes exposure to atmospheric moisture and oxygen. |

| Moisture | Store in a desiccated environment. | The maleimide ring is susceptible to hydrolysis.[2][6] |

| Light | Protect from light.[6] | Some maleimide derivatives can be light-sensitive. |

| Incompatibilities | Keep away from strong oxidizing agents, strong bases, strong acids, reducing agents, thiols, and amines.[2][4] | These substances can react with and destroy the maleimide functional group. |

Spill Response and Waste Disposal

Due to its environmental hazard, accidental release must be managed carefully.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. 1H-Pyrrole-2,5-dione [webbook.nist.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 1-decyl-1H-pyrrole-2,5-dione SDS - Download & Subscribe for Updates [sdsmanager.com]

- 6. warwick.ac.uk [warwick.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Functional Polymers Using 1-Decyl-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of 1-Decyl-pyrrole-2,5-dione in Functional Polymer Synthesis

1-Decyl-pyrrole-2,5-dione, an N-substituted maleimide, is a highly valuable monomer for the synthesis of functional polymers tailored for a range of biomedical applications, including drug delivery and bioconjugation. The core of this monomer is the pyrrole-2,5-dione (maleimide) ring, which possesses a reactive double bond that can readily undergo polymerization. Furthermore, the resulting polymer retains this reactive moiety, allowing for post-polymerization modification via "click" chemistry, most notably thiol-maleimide reactions for the conjugation of biomolecules.[1][2] The presence of the long C10 alkyl chain (decyl group) imparts significant hydrophobicity and solubility in common organic solvents, influencing the polymer's self-assembly properties and its potential to encapsulate hydrophobic therapeutic agents.

This guide provides a comprehensive overview of the synthesis of functional polymers from 1-Decyl-pyrrole-2,5-dione, detailing protocols for various polymerization techniques and post-synthesis modifications. We will explore the causality behind experimental choices and provide insights into the characterization and application of these novel polymeric materials.

I. Polymerization Methodologies for 1-Decyl-pyrrole-2,5-dione

The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight distribution, and ultimately, its functional properties. Here, we detail two powerful methods for polymerizing N-substituted maleimides: anionic polymerization and Ring-Opening Metathesis Polymerization (ROMP).

A. Anionic Polymerization: A Robust Method for Controlled Polymer Synthesis

Anionic polymerization of N-substituted maleimides is a well-established method that can proceed in a "living" manner under specific conditions, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDI).[3][4] The choice of initiator and solvent is paramount to the success of the polymerization.

Causality of Experimental Choices:

-

Initiator: Strong nucleophiles such as n-butyllithium or certain amines can initiate polymerization by attacking the electron-deficient double bond of the maleimide ring.[3][5] The choice of initiator can influence the polymerization kinetics and the nature of the end-groups. For instance, using a functional initiator allows for the introduction of specific functionalities at the polymer chain end.

-

Solvent: High-polarity aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they can stabilize the propagating anionic species, preventing premature termination and side reactions.[3]

-

Temperature: Low temperatures are often employed to suppress side reactions and maintain the "living" character of the polymerization, leading to better control over the polymer's molecular weight and structure.[3]

Experimental Protocol: Anionic Polymerization of 1-Decyl-pyrrole-2,5-dione

Materials:

-

1-Decyl-pyrrole-2,5-dione (monomer)

-

n-Butyllithium (n-BuLi) in hexane (initiator)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

-

Methanol (terminating agent)

-

Argon or Nitrogen gas supply

-

Schlenk line and glassware

Procedure:

-

Monomer Preparation: Dry the 1-Decyl-pyrrole-2,5-dione monomer under vacuum overnight to remove any residual water.

-

Solvent Preparation: Freshly distill THF over sodium/benzophenone ketyl under an inert atmosphere to ensure it is anhydrous.

-

Reaction Setup: Assemble the reaction glassware under an inert atmosphere (argon or nitrogen) using a Schlenk line. Add the desired amount of anhydrous THF to the reaction flask via a cannula.

-

Initiation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add the calculated amount of n-BuLi initiator dropwise to the stirred THF.

-

Polymerization: Dissolve the 1-Decyl-pyrrole-2,5-dione monomer in a small amount of anhydrous THF and add it slowly to the initiator solution via a cannula. The reaction mixture may develop a characteristic color, indicating the presence of the propagating anionic species. Allow the polymerization to proceed for a predetermined time (e.g., 2-4 hours) at -78 °C.

-

Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.

-

Polymer Isolation: Allow the reaction to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum to a constant weight.

Workflow for Anionic Polymerization:

Caption: Workflow for the anionic polymerization of 1-Decyl-pyrrole-2,5-dione.

B. Ring-Opening Metathesis Polymerization (ROMP): Access to Advanced Polymer Architectures

ROMP is a powerful living polymerization technique that is highly tolerant of various functional groups.[6][7][8] To utilize ROMP for polymerizing 1-Decyl-pyrrole-2,5-dione, the monomer must first be functionalized with a strained cyclic olefin, such as a norbornene moiety. This approach allows for the synthesis of well-defined block copolymers and other complex architectures.[9][10]

Experimental Protocol: Synthesis of a ROMP-active Norbornene-functionalized Monomer and its Polymerization

Part 1: Synthesis of N-(2-hydroxyethyl)-1-Decyl-pyrrole-2,5-dione

-

This intermediate is a precursor for attaching the norbornene group.

Part 2: Synthesis of the Norbornene-functionalized Monomer

-

React N-(2-hydroxyethyl)-1-Decyl-pyrrole-2,5-dione with 5-norbornene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).

-

Purify the resulting monomer by column chromatography.

Part 3: ROMP of the Norbornene-functionalized Monomer

Materials:

-

Norbornene-functionalized 1-Decyl-pyrrole-2,5-dione monomer

-

Grubbs' catalyst (e.g., 3rd generation)

-

Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

-

Ethyl vinyl ether (terminating agent)

Procedure:

-

Reaction Setup: In a glovebox, dissolve the monomer in the chosen solvent.

-

Initiation: In a separate vial, dissolve the Grubbs' catalyst in the solvent and add it to the monomer solution.

-

Polymerization: Allow the reaction to proceed at room temperature for the desired time.

-

Termination: Add a small amount of ethyl vinyl ether to terminate the polymerization.

-

Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Workflow for ROMP:

Caption: General workflow for synthesizing a functional polymer via ROMP.

II. Post-Polymerization Modification: Thiol-Maleimide "Click" Chemistry

A significant advantage of polymers derived from 1-Decyl-pyrrole-2,5-dione is the presence of the maleimide double bond along the polymer backbone or at the chain ends. This moiety is highly reactive towards thiols in a "click" type reaction, which is efficient, specific, and proceeds under mild conditions.[1] This allows for the conjugation of a wide range of molecules, including peptides, proteins, and drugs containing a thiol group.

Experimental Protocol: Thiol-Maleimide Conjugation

Materials:

-

Poly(1-Decyl-pyrrole-2,5-dione)

-

Thiol-containing molecule (e.g., cysteine-terminated peptide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Solvent for the polymer (e.g., THF or DMF)

Procedure:

-

Dissolve the poly(1-Decyl-pyrrole-2,5-dione) in a minimal amount of organic solvent.

-

Dissolve the thiol-containing molecule in PBS.

-

Mix the two solutions and stir at room temperature for 2-4 hours.

-

Monitor the reaction by a suitable technique (e.g., NMR or MALDI-TOF mass spectrometry).

-

Purify the conjugate by dialysis or size exclusion chromatography to remove unreacted starting materials.

Thiol-Maleimide Conjugation Scheme:

Caption: Schematic of thiol-maleimide conjugation.

III. Applications in Drug Delivery

The unique properties of polymers derived from 1-Decyl-pyrrole-2,5-dione make them promising candidates for advanced drug delivery systems.

A. Polymeric Micelles for Hydrophobic Drug Encapsulation

By copolymerizing 1-Decyl-pyrrole-2,5-dione with a hydrophilic monomer (e.g., a polyethylene glycol-containing monomer), amphiphilic block copolymers can be synthesized. In aqueous media, these copolymers self-assemble into core-shell micelles, where the hydrophobic poly(1-Decyl-pyrrole-2,5-dione) block forms the core, and the hydrophilic block forms the corona. This hydrophobic core can effectively encapsulate poorly water-soluble drugs, improving their bioavailability and therapeutic efficacy.[11]

Protocol for Drug-Loaded Micelle Formation:

-

Dissolve the amphiphilic block copolymer and the hydrophobic drug in a common organic solvent.

-

Slowly add water or a buffer solution to the organic solution with vigorous stirring.

-

As the water content increases, the polymer will self-assemble into micelles, encapsulating the drug.

-

Remove the organic solvent by dialysis or evaporation.

-

Characterize the size and drug loading of the micelles using techniques such as Dynamic Light Scattering (DLS) and UV-Vis spectroscopy.

B. Electroactive Drug Release from Polypyrrole-Based Systems

Polypyrrole and its derivatives are conducting polymers that can be used for electrically controlled drug delivery.[12][13][14] A copolymer incorporating 1-Decyl-pyrrole-2,5-dione could be designed to have both hydrophobic drug loading capacity and electroactivity. By applying an electrical potential, the polymer matrix can be oxidized or reduced, leading to a change in its structure and the controlled release of an entrapped drug.[15] This approach offers the potential for on-demand and tunable drug release profiles.

IV. Characterization of Synthesized Polymers

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the functional polymers.

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of polymer structure and composition |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., imide C=O, C-N) |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and other thermal properties |

| Dynamic Light Scattering (DLS) | Size and size distribution of self-assembled nanoparticles/micelles |

V. References

-

Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. ResearchGate. [Link]

-

Electrochemically Enhanced Drug Delivery Using Polypyrrole Films. MDPI. [Link]

-

The Chemistry of Maleimide and Its Derivatives. II. Maleimide and N-Methylolmaleimide. The Journal of Organic Chemistry. [Link]

-

The free radical and anionic polymerization of some N-substituted maleimides. Polymer. [Link]

-

Maleimide (MAL) Archives. NSP-Functional Polymers & Copolymers. [Link]

-

Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ResearchGate. [Link]

-

Chlorpromazine–Polypyrrole Drug Delivery System Tailored for Neurological Application. MDPI. [Link]

-

Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Scientific Research Publishing. [Link]

-

Experimental Analysis on the Properties of Polypyrrole as Drug Delivery System Materials. ResearchGate. [Link]

-

Maleimide-Functionalized Poly(2-oxazoline)s and their conjugation to Elastin-like Polypeptides. PMC. [Link]

-

Solid-phase synthesis of polymers using the ring-opening metathesis polymerization. Journal of the American Chemical Society. [Link]

-

The Chemistry of Maleimide and Its Derivatives. I. N-Carbamylmaleimide. ACS Publications. [Link]

-

Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]

-

New prodrug polymers functionalized based on Maleimide. ResearchGate. [Link]

-

Anionic Polymerization of N-Phenylitaconimide. Sci-Hub. [Link]

-

Synthesis of New Polymer Ionomers via Ring-Opening Metathesis Polymerization. SCIRP. [Link]

-

Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). Polymer Chemistry. [Link]

-

Ring-opening Metathesis Polymerization for the Creation of Responsive Colloids and Surfaces. DSpace@MIT. [Link]

-

Recent advances in ring-opening metathesis polymerization, and application to synthesis of functional materials. ResearchGate. [Link]

Sources

- 1. Maleimide (MAL) Archives - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. sci-hub.box [sci-hub.box]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Ring-opening Metathesis Polymerization for the Creation of Responsive Colloids and Surfaces [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Solid-phase synthesis of polymers using the ring-opening metathesis polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Polymer Ionomers via Ring-Opening Metathesis Polymerization [scirp.org]

- 11. Maleimide-Functionalized Poly(2-oxazoline)s and their conjugation to Elastin-like Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chlorpromazine–Polypyrrole Drug Delivery System Tailored for Neurological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of Polypyrrole (PPy) Thin Films [scirp.org]

Use of 1-Decyl-pyrrole-2,5-dione as a crosslinking agent.

Application Note: Hydrophobic Anchoring & Bioconjugation using 1-Decyl-pyrrole-2,5-dione

Part 1: Executive Summary & Technical Rationale

1-Decyl-pyrrole-2,5-dione , commonly referred to in bioconjugation as N-Decylmaleimide , is a specialized heterobifunctional-like modification reagent. While often categorized under "crosslinkers" in chemical catalogs, it functions distinctively as a Membrane-Anchoring Crosslinker .

Unlike traditional bis-maleimides (e.g., BMOE) that covalently link two protein thiols, N-Decylmaleimide serves as a bridge between the hydrophilic aqueous phase and the hydrophobic lipid phase. It covalently attaches to free sulfhydryl (-SH) groups on biomolecules via its maleimide headgroup, while its C10-alkyl (decyl) tail provides a "hydrophobic anchor."

Key Applications in Drug Development:

-

Liposomal Surface Functionalization: "Post-insertion" of proteins/peptides into pre-formed liposomes or Lipid Nanoparticles (LNPs) without complex lipid synthesis.

-

Amphiphilic Modulation: Increasing the lipophilicity of peptide drugs to enhance membrane permeability or blood-brain barrier (BBB) crossing.

-

Albumin Hitchhiking: Promoting non-covalent association with serum albumin via the decyl tail to extend in vivo half-life.

Part 2: Mechanism of Action

The utility of N-Decylmaleimide relies on two orthogonal interactions occurring sequentially:

-

Covalent Michael Addition: The maleimide double bond undergoes a nucleophilic attack by the thiolate anion of a cysteine residue. This forms a stable, irreversible thioether bond (C-S-C).

-

Non-Covalent Hydrophobic Insertion: The attached decyl chain seeks a hydrophobic environment, driving the conjugate to self-assemble into micelles, insert into lipid bilayers, or bind hydrophobic pockets of carrier proteins.

Visualizing the Reaction Pathway

Figure 1: Mechanistic pathway of N-Decylmaleimide conjugation and subsequent membrane anchoring.

Part 3: Detailed Protocol

Phase A: Reagent Preparation & Solubility

Critical Note: N-Decylmaleimide is highly hydrophobic. Direct addition to aqueous buffers will result in precipitation and failed conjugation.

| Component | Specification | Preparation Notes |

| Reagent | 1-Decyl-pyrrole-2,5-dione | MW: ~237.3 g/mol . Store at -20°C under argon. |

| Solvent | Anhydrous DMSO or DMF | Must be dry. Water causes hydrolysis of the maleimide. |

| Stock Conc. | 10 mM - 50 mM | Prepare fresh. Discard unused stock after 24h. |

Step-by-Step Stock Preparation:

-

Weigh 2.4 mg of N-Decylmaleimide.

-

Dissolve in 1.0 mL of Anhydrous DMSO to create a 10 mM Stock Solution .

-

Vortex vigorously until fully dissolved. Keep at room temperature (RT) during use to prevent solidification of DMSO.

Phase B: Protein Thiol Activation

Proteins often have oxidized cysteines (disulfides). These must be reduced to free thiols (-SH) for the reaction to occur.

-

Dissolve Protein: Prepare protein at 1–5 mg/mL in Conjugation Buffer (PBS, pH 7.2, 5 mM EDTA).

-

Why EDTA? It chelates divalent metals that catalyze disulfide reformation and maleimide oxidation.

-

-

Reduction: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to a final concentration of 2–5 mM (10x molar excess over thiols).

-

Incubation: Incubate for 30 minutes at RT.

-

Advantage: Unlike DTT, TCEP does not contain a thiol group and does not need to be removed before adding the maleimide.

-

Phase C: Conjugation Reaction

-

Calculations: Aim for a 10-20x molar excess of N-Decylmaleimide over the protein thiol concentration.

-

Example: If Protein is 50 µM, add N-Decylmaleimide to 500–1000 µM.

-

-

Addition: Slowly add the DMSO stock to the reduced protein solution while vortexing gently.

-

Constraint: Keep final DMSO concentration < 10% (v/v) to avoid protein denaturation.

-

-

Incubation: Incubate for 2 hours at Room Temperature or Overnight at 4°C .

-

Protect from light (good practice, though not strictly photo-labile).

-

-